3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione
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Overview
Description
3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a compound with significant interest in various fields of scientific research. It is known for its unique chemical structure and properties, which make it valuable in proteomics research and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione involves several steps. One common method includes the reaction of 3-amino-3-methyl-1λ6-thiolane-1,1-dione with methylethylamine under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-amino-3-methyl-1λ6-thiolane-1,1-dione: A precursor in the synthesis of the target compound.
3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride: A structurally related compound with similar properties.
Uniqueness
3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C9H18N2O2S2 |
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Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C9H18N2O2S2/c1-7(2)10-8(14)11-9(3)4-5-15(12,13)6-9/h7H,4-6H2,1-3H3,(H2,10,11,14) |
InChI Key |
QLIRUCINFZPASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC1(CCS(=O)(=O)C1)C |
Origin of Product |
United States |
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